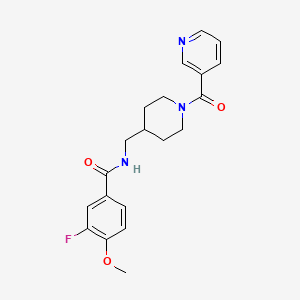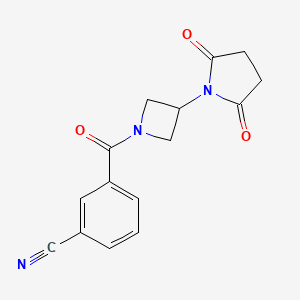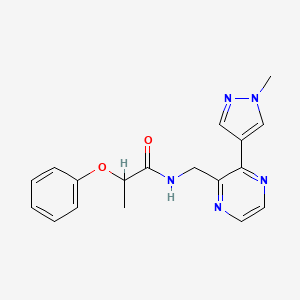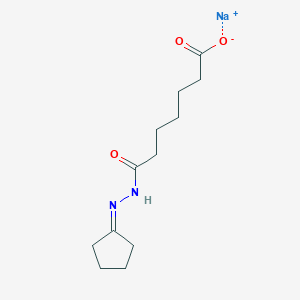
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide, also known as CAY10566, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory, antidiabetic, and anticancer properties.
Scientific Research Applications
Molecular Interaction and Stability Analysis
- The study by Gouda et al. (2022) on a similar compound, "N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide," highlights the importance of understanding molecular interactions, including hydrogen, stacking, and halogen bonding, for designing compounds with potential therapeutic applications. The research emphasizes the role of noncovalent interactions in stabilizing crystal packing and the use of density functional theory (DFT) calculations to assess stability and reactivity, which are crucial for developing new drugs (Gouda et al., 2022).
Antiproliferative and Anticancer Potential
- The synthesis and evaluation of novel derivatives for their antiproliferative activities against various cancer cell lines provide insights into the potential therapeutic applications of compounds containing the naphthalen-1-yl acetamide moiety. For instance, certain derivatives have shown promising results against nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer cell lines, highlighting their potential as anticancer agents (Chen et al., 2013).
Anti-Inflammatory and Analgesic Activities
- Research into novel 4-thiazolidinone derivatives, including compounds with the naphthalen-2-yloxy moiety, has demonstrated significant anti-inflammatory and analgesic activities. These findings suggest the potential of such compounds in developing new therapeutic agents for treating inflammation and pain (Bhaumik et al., 2014).
Anticonvulsant Activity
- The synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives and their evaluation for anti-Parkinson's activity underscore the importance of structural modifications in enhancing biological activity. The compounds showing potent free radical scavenging activity and significant anti-Parkinson's effects in vivo models highlight the utility of such derivatives in neurological research (Gomathy et al., 2012).
Structural and Activity Relationship Studies
- Studies involving the synthesis and biological evaluation of Schiff bases and azetidinones derived from 1-naphthol provide insights into the antimicrobial activity of such compounds. Understanding the structure-activity relationships can guide the design of new molecules with enhanced antibacterial and antifungal properties (Kumar et al., 2012).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(14-17-8-3-7-16-6-1-2-11-20(16)17)22-18-9-4-10-19(15-18)23-12-5-13-27(23,25)26/h1-4,6-11,15H,5,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFSNXLPSQAFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)
![(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676146.png)


![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)


![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)



